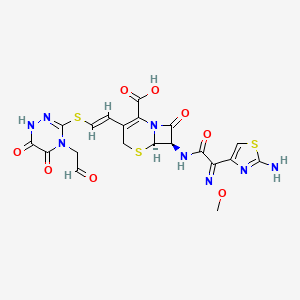
Cefatiolene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftiolene is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiolene binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Applications De Recherche Scientifique
Antibacterial Activity
In Vitro Studies:
Cefatiolene has demonstrated significant antibacterial activity in vitro against a variety of pathogens. A multicenter study reported its effectiveness compared to other antibiotics, showcasing its potency against strains resistant to traditional treatments. Specifically, it was found to be effective against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa .
Clinical Applications:
The compound has been utilized in clinical settings for treating complicated skin and soft tissue infections, as well as intra-abdominal infections. Its ability to penetrate well into tissues makes it suitable for such applications.
Case Studies
-
Complicated Skin Infections:
A clinical trial involving patients with complicated skin and soft tissue infections showed that this compound was effective in achieving clinical cure rates comparable to those of standard therapies. The study highlighted a favorable safety profile with minimal adverse effects reported. -
Intra-Abdominal Infections:
Another study focused on the use of this compound in patients with intra-abdominal infections. Results indicated that this compound provided effective bacterial eradication and was well tolerated by patients, with a low incidence of gastrointestinal side effects.
Safety Profile
This compound has been evaluated for its safety in various populations. The most common adverse effects reported include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Allergic reactions (rash)
- Changes in liver enzyme levels.
However, serious adverse effects are rare, making it a viable option for patients who may not tolerate other antibiotics well.
Comparative Efficacy
In comparative studies, this compound has been shown to have superior efficacy against certain resistant bacterial strains when compared to other third-generation cephalosporins and alternative antibiotic classes. Its unique chemical structure allows for enhanced binding to penicillin-binding proteins, which is critical for its antibacterial action.
Propriétés
Formule moléculaire |
C20H18N8O8S3 |
|---|---|
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1 |
Clé InChI |
WJXAHFZIHLTPFR-RRBRMZJWSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
Synonymes |
cefatiolene RP 42980 RP-42980 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















